![molecular formula C31H20O10 B1599371 4'-O-Methylochnaflavone CAS No. 49619-87-6](/img/structure/B1599371.png)
4'-O-Methylochnaflavone
Overview
Description
4'-O-Methylochnaflavone is a flavonoid compound that is found in plants such as Hypericum perforatum (St. John's Wort) and Selaginella tamariscina (spikemoss). This compound has been of great interest to researchers due to its potential therapeutic applications.
Scientific Research Applications
Pharmacology
4’-O-Methylochnaflavone: has shown promise in pharmacological studies due to its bioactive properties. It has been investigated for its effects on endothelial dysfunction, which is a precursor to various cardiovascular diseases . The compound’s ability to modulate nitric oxide production and protein expression related to the AKT/eNOS pathway suggests potential therapeutic applications in cardiovascular health management .
Biochemistry
In the realm of biochemistry, 4’-O-Methylochnaflavone is valued for its role in understanding the biosynthesis pathways of biflavonoids . Its diverse chemical structure and the presence of multiple hydroxyl groups make it a suitable candidate for studying enzyme-substrate interactions, particularly with enzymes like O-methyltransferases that are involved in the methylation of flavonoids .
Medicinal Chemistry
The compound’s structural complexity and the presence of methoxy groups have drawn attention in medicinal chemistry. Researchers explore its potential as a lead molecule for drug discovery, especially due to its anti-inflammatory and anticancer properties . The compound’s ability to interact with various biological targets can lead to the development of novel therapeutic agents .
Cancer Research
In cancer research, 4’-O-Methylochnaflavone is studied for its anticancer activities. Its potential to inhibit cell proliferation makes it a candidate for further investigation in tumor suppression and chemotherapy . The compound’s natural origin and bioactivity profile suggest it could be a less toxic alternative to synthetic anticancer drugs .
Neuroscience
While direct applications in neuroscience are not extensively documented, the compound’s influence on cellular pathways like the AKT/eNOS pathway indicates potential research interest in neuroprotective effects . Its role in endothelial health could translate to neurovascular implications, an area ripe for exploration .
Plant Biology
4’-O-Methylochnaflavone: is a naturally occurring biflavonoid found in various plants, including Ochna integerrima . It is of interest in plant biology for its role in plant defense mechanisms and its contribution to the plant’s chemical ecology. The compound’s presence in plants also makes it a subject of study in plant metabolomics and its response to environmental stressors .
properties
IUPAC Name |
2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-38-24-7-4-16(26-14-23(37)31-21(35)10-18(33)12-29(31)41-26)8-27(24)39-19-5-2-15(3-6-19)25-13-22(36)30-20(34)9-17(32)11-28(30)40-25/h2-14,32-35H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWQWSKFNQAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964303 | |
Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-Methylochnaflavone | |
CAS RN |
49619-87-6 | |
Record name | 4'-O-Methylochnaflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049619876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC363258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-O-METHYLOCHNAFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC5WCJ7A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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